molecular formula C12H20ClN B106365 N,N,N-Triethylbenzenaminium chloride CAS No. 7430-15-1

N,N,N-Triethylbenzenaminium chloride

Cat. No.: B106365
CAS No.: 7430-15-1
M. Wt: 213.75 g/mol
InChI Key: ICTMDIORIDZWQN-UHFFFAOYSA-M
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Description

N,N,N-Triethylbenzenaminium chloride, also known as this compound, is a useful research compound. Its molecular formula is C12H20ClN and its molecular weight is 213.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Flame Retardants and Environmental Fate

N,N,N-Triethylbenzenaminium chloride's role in the development and analysis of novel brominated flame retardants (NBFRs) for use in various consumer goods underscores its significance in enhancing material safety standards. The review by Zuiderveen, Slootweg, and de Boer (2020) highlights the need for further research into the occurrence, environmental fate, and toxicity of NBFRs, including those potentially related to this compound derivatives. Their work emphasizes the critical knowledge gaps in our understanding of these chemicals' impacts, urging optimized analytical methods and comprehensive environmental assessments (Zuiderveen et al., 2020).

Advanced Oxidation Processes in Water Treatment

In the context of water treatment, this compound could be implicated in the advanced oxidation processes (AOPs) as a precursor or intermediary. Qutob et al. (2022) detailed the degradation of acetaminophen by AOPs, illustrating the potential for such processes to generate by-products with varying biotoxicity levels. Although this compound is not directly mentioned, the study's relevance lies in the broader understanding of AOPs' efficiency and safety concerning organic compounds' treatment in aqueous mediums (Qutob et al., 2022).

Insights into Polymeric Material Degradation

Starnes’ (2002) review on the thermal degradation of poly(vinyl chloride) (PVC) presents a foundational perspective on how this compound-related research could inform the understanding of polymeric material stability and degradation pathways. While the focus is on PVC, the principles and mechanisms discussed, including the role of chloride ions in the degradation process, are pertinent for a wide range of materials and could guide future studies on improving material lifespan and environmental impact (Starnes, 2002).

Electrochemical Processes for Contaminated Water Treatment

Radjenovic and Sedlak (2015) discuss the challenges and opportunities of electrochemical processes in treating contaminated water, which could be relevant to this compound's potential applications. Their review underlines the importance of understanding the electrochemical treatment's efficacy, particularly in relation to the formation of toxic by-products and efficiency losses. This work suggests avenues for optimizing electrochemical methods to minimize environmental and health risks associated with water treatment (Radjenovic & Sedlak, 2015).

Catalytic Transformations and Emerging Catalysts

Blom, Gallego, and Driess (2014) provide an overview of N-heterocyclic silylene (NHSi) complexes in catalysis, showcasing the potential for this compound derivatives in novel catalytic processes. Their review marks the emergence of NHSi complexes as a focus of research due to their unique properties and potential applications in various catalytic transformations, paving the way for future investigations into efficient and versatile catalysts (Blom et al., 2014).

Biochemical Analysis

Biochemical Properties

N,N,N-Triethylbenzenaminium chloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The compound’s interaction with proteins often involves binding to specific sites, which can alter the protein’s conformation and function. Additionally, this compound can interact with nucleic acids, influencing processes such as DNA replication and transcription .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit or activate specific signaling pathways, leading to changes in cellular responses. It can also affect gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules such as enzymes and proteins, leading to inhibition or activation of their activity. This binding often involves specific interactions with amino acid residues or other functional groups on the biomolecule. Additionally, this compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. For instance, this compound may degrade over time, leading to a decrease in its inhibitory or activatory effects on enzymes and proteins. Additionally, long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, such as alterations in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit significant inhibitory or toxic effects. For example, high doses of this compound may lead to enzyme inhibition, disruption of cellular signaling pathways, or even cell death. It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For instance, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in metabolic flux or metabolite levels. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific cellular compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may localize to the cytoplasm or other organelles, where it can interact with enzymes and proteins involved in various cellular processes .

Properties

IUPAC Name

triethyl(phenyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N.ClH/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTMDIORIDZWQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)C1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

310-24-7 (Parent)
Record name Benzenaminium, N,N,N-triethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007430151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20995823
Record name N,N,N-Triethylanilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7430-15-1
Record name Benzenaminium, N,N,N-triethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007430151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Triethylanilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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